molecular formula C24H28ClNO6 B2870073 methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 486452-53-3

methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2870073
CAS No.: 486452-53-3
M. Wt: 461.94
InChI Key: HMVRKBBFNJICST-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups. At position 2 of the tetrahydroisoquinoline, a 4-chlorobutanoyl moiety is attached, while a methyl 4-methoxybenzoate group is linked via a methoxy bridge at position 1 (Figure 1).

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for the chlorobutanoyl group and esterification for the benzoate moiety.

Properties

IUPAC Name

methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO6/c1-29-21-13-17-10-12-26(23(27)5-4-11-25)20(19(17)14-22(21)30-2)15-32-18-8-6-16(7-9-18)24(28)31-3/h6-9,13-14,20H,4-5,10-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVRKBBFNJICST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCCl)COC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobutanoyl Group: The chlorobutanoyl group is introduced via an acylation reaction using 4-chlorobutyryl chloride and a base such as pyridine.

    Attachment of the Dimethoxy Groups: The dimethoxy groups are added through methylation reactions using methyl iodide and a strong base like sodium hydride.

    Final Coupling: The final step involves coupling the synthesized isoquinoline derivative with methyl 4-hydroxybenzoate using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobutanoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioethers.

Scientific Research Applications

methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the chlorobutanoyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 4-chlorobutanoyl group in the target compound introduces a flexible aliphatic chain with a chlorine atom, enhancing lipophilicity compared to aromatic substituents (e.g., dimethoxybenzoyl in D136-0108 or K407-0137). This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs . Conversely, the 4-chlorophenyl group in compound 18e reduces flexibility but retains halogen-mediated binding interactions .

Ethyl 3-[2-(ethoxycarbonyl)methyl-THIQ]propionate (9) was synthesized in 92% yield via sodium borohydride reduction, suggesting that aliphatic ester groups are more amenable to high-yield reactions .

Biological Activity: The [11C]-labeled analog in demonstrates utility as a PET tracer for imaging ABCG2/BCRP transporters, indicating that tetrahydroisoquinoline-based benzoates are viable scaffolds for radiopharmaceuticals . The absence of direct pharmacological data for the target compound necessitates extrapolation from analogs.

Research Findings and Implications

  • Structural Optimization: The 4-chlorobutanoyl group in the target compound may balance lipophilicity and metabolic stability better than shorter-chain or aromatic substituents. However, its larger size could pose challenges in crystallization or formulation .
  • Chiral Resolution: Compound 18e’s low enantiomeric excess (36% ee) underscores the difficulty of asymmetric synthesis in tetrahydroisoquinoline derivatives. Catalytic methods or chiral stationary phases (e.g., CHIRALCEL OD-H) may be required for enantiopure production .
  • Imaging Applications: The success of [11C]-labeled analogs in PET imaging supports further exploration of the target compound for radiotracer development, particularly if the 4-chlorobutanoyl group can be isotopically labeled .

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